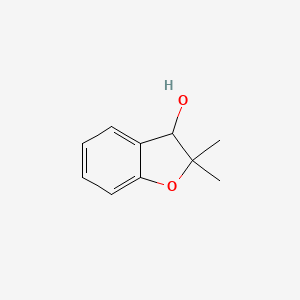

2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol

Description

Properties

CAS No. |

103324-02-3 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-3-ol |

InChI |

InChI=1S/C10H12O2/c1-10(2)9(11)7-5-3-4-6-8(7)12-10/h3-6,9,11H,1-2H3 |

InChI Key |

WEJSEEHJVFVLMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C2=CC=CC=C2O1)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,2-dimethyl-2,3-dihydrobenzofuran-3-ol with structurally related benzofuran derivatives, emphasizing substituent effects, synthesis pathways, and applications.

Table 1: Structural and Functional Comparison

Substituent Position and Reactivity

- Hydroxyl Group Position : The hydroxyl group at the 3-position in this compound distinguishes it from 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol ( vs. 15). This positional difference alters hydrogen-bonding capacity and metabolic pathways. For example, the 7-OH derivative is a urinary metabolite in rats, while the 3-OH variant arises from environmental degradation .

- Methyl vs. Phenyl Substitution : The introduction of a phenyl group at the 3-position () increases steric bulk and enhances chiral resolution, making it valuable in asymmetric catalysis. In contrast, the simpler methyl substitution in the target compound favors photolytic degradation .

Environmental and Metabolic Relevance

- The target compound’s role as a carbofuran degradation product () contrasts with halogenated derivatives (e.g., 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol in ), which persist longer in ecosystems due to C-Br bond stability .

Q & A

Basic: What are the common synthetic routes for preparing 2,2-dimethyl-2,3-dihydrobenzofuran-3-ol, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

The compound is typically synthesized via Lewis acid-promoted rearrangements of 2-hydroxybenzophenones (e.g., 7a–c ) with 1-(1-chloroalkyl)benzotriazoles (8a–c ) under controlled conditions. Optimization strategies include:

- Temperature control : Reactions conducted at 283 K improve regioselectivity and reduce side products .

- Catalyst selection : Low-valent titanium (LVT) reagents enhance rearrangement efficiency, particularly for forming 3-alkyl-3-aryl-substituted derivatives .

- Solvent choice : Polar aprotic solvents (e.g., DCM) minimize undesired byproducts. Post-synthesis purification via recrystallization in ethanol yields colorless prisms with >85% purity .

Advanced: How do Lewis acid catalysts influence the regioselectivity in the synthesis of this compound derivatives?

Methodological Answer:

Lewis acids (e.g., TiCl₄) coordinate with carbonyl oxygen atoms, directing nucleophilic attack to specific positions. For example:

- Regioselective alkylation : Coordination with the benzophenone carbonyl group directs chloroalkylbenzotriazoles to the para position, favoring 3-aryl-3-alkyl substitution .

- Steric effects : Bulky substituents on the benzotriazole moiety shift selectivity toward less hindered sites, as evidenced by NMR studies of diastereomeric ratios .

- Kinetic vs. thermodynamic control : Low-temperature conditions (e.g., -20°C) favor kinetic products, while elevated temperatures promote thermodynamic stabilization of carbocation intermediates .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- NMR spectroscopy :

- IR spectroscopy : A strong absorption band near 3400 cm⁻¹ indicates the hydroxyl group, while a carbonyl stretch at ~1700 cm⁻¹ confirms lactone formation in derivatives .

- X-ray crystallography : Asymmetric unit analysis reveals dihedral angles (~79°) between the carbamate and benzofuran planes, critical for validating stereochemistry .

Advanced: What mechanistic insights support the formation of this compound via intramolecular C–H insertion, and how does substituent positioning affect this process?

Methodological Answer:

- Carbene intermediates : Pyrolysis of (o-methoxyphenyl)hydroxycarbene generates a carbene species that undergoes C–H insertion into the adjacent methyl group. IR and matrix isolation studies confirm this pathway by detecting benzo[b]furan (9 ) as a dehydration byproduct .

- Substituent effects :

- Ortho substituents : Electron-donating groups (e.g., methoxy) stabilize the transition state, increasing insertion efficiency.

- Steric hindrance : Bulky substituents at the meta position reduce reaction rates by impeding carbene approach .

- Kinetic isotope effects (KIE) : Deuterium labeling at the methyl group (C-2) shows KIE values >2, supporting a concerted insertion mechanism .

Advanced: How can computational chemistry be applied to predict the stability and reactivity of this compound derivatives in synthetic pathways?

Methodological Answer:

- Density Functional Theory (DFT) :

- Transition state modeling : Calculations at the B3LYP/6-311+G(d,p) level predict activation energies for carbene insertion, aligning with experimental yields .

- Conformational analysis : Dihedral angles between the carbamate and benzofuran planes (e.g., 78.5° vs. 79.9°) correlate with crystallographic data, explaining stability differences between polymorphs .

- Molecular docking : For derivatives with biological activity (e.g., α-adrenolytic agents), docking into receptor sites (e.g., α₁-adrenoceptor) identifies critical hydrogen-bonding interactions with Ser³⁹⁰ and Tyr³⁹³ residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.